5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

regioisomer kinase inhibitor binding pose

5-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine (CAS 1946817-58-8) is a strategic SAR probe for kinase inhibitor programs, notably CK2α and EGFR. The N-CF2H group functions as a lipophilic hydrogen-bond donor—a property absent in N-CH₃ analogs—enabling exploration of additional hinge-region binding interactions that can improve target potency and metabolic stability. This compound provides a synthetically tractable 2-amino handle for rapid derivatization into focused libraries, bifunctional PROTAC linkers, or fluorescent conjugates without perturbing the key pharmacophore. It is also a novel 2-amino-1,3,4-thiadiazole variant of the privileged SDHI fungicide scaffold, useful for agrochemical resistance-management research. Choose this compound to obtain the distinct electronic and ADME properties of the difluoromethyl group for your lead optimization programs.

Molecular Formula C6H5F2N5S
Molecular Weight 217.2
CAS No. 1946817-58-8
Cat. No. B2364934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
CAS1946817-58-8
Molecular FormulaC6H5F2N5S
Molecular Weight217.2
Structural Identifiers
SMILESC1=C(N(N=C1)C(F)F)C2=NN=C(S2)N
InChIInChI=1S/C6H5F2N5S/c7-5(8)13-3(1-2-10-13)4-11-12-6(9)14-4/h1-2,5H,(H2,9,12)
InChIKeyYBPWOJDPMYBPFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine (CAS 1946817-58-8): A Difluoromethylated Pyrazole–Thiadiazole Hybrid Building Block for Kinase-Targeted and Agrochemical Discovery


5-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine (CAS 1946817-58-8; molecular formula C₆H₅F₂N₅S; MW 217.20) is a heterocyclic small molecule that integrates a 1,3,4-thiadiazol-2-amine core with a 1-(difluoromethyl)-1H-pyrazol-5-yl substituent . The compound belongs to the pyrazole–thiadiazole hybrid scaffold class, which has demonstrated inhibitory activity against protein kinases including CK2 and EGFR, as well as antifungal and antibacterial properties across multiple chemotypes [1][2]. The N-difluoromethyl group on the pyrazole ring distinguishes this compound from its N-methyl and N-unsubstituted analogs, imparting unique electronic and pharmacokinetic properties that are relevant to structure–activity relationship (SAR) exploration and lead optimization programs [3].

Why the Difluoromethyl Substituent on 5-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine Cannot Be Casually Replaced by Methyl or Unsubstituted Analogs


Within the pyrazole–thiadiazol-2-amine scaffold family, the nature of the N1-substituent on the pyrazole ring fundamentally alters hydrogen-bonding capacity, lipophilicity, metabolic stability, and target-binding geometry. The difluoromethyl (CF₂H) group functions as a lipophilic hydrogen-bond donor with donor strength comparable to thiophenol and aniline, whereas a methyl group is purely hydrophobic and incapable of acting as a hydrogen-bond donor [1]. This difference can translate into measurable shifts in target potency: for example, in CK2α inhibitor design, thiadiazole-containing compounds with optimized substituents showed IC₅₀ values spanning from 0.032 µM to 26.8 µM depending on the heterocycle and substitution pattern [2]. Furthermore, the CF₂H group is recognized as a metabolically stable bioisostere for hydroxyl and thiol groups, reducing oxidative metabolism compared to methyl analogs in multiple chemotypes [3]. Consequently, substituting 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine with its N-methyl or N-H congeners in a SAR program or procurement specification may yield divergent biological and ADME outcomes that are not predictable from scaffold-level activity alone.

Quantitative Differentiation Evidence for 5-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine Versus Closest Analogs


Regioisomeric Differentiation: 5-yl versus 3-yl Pyrazole Attachment Determines Target Binding Geometry

The target compound bears the pyrazole linked via its 5-position to the thiadiazole, whereas its direct regioisomer 5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine (CAS 1946818-31-0) connects via the 3-position . In pyrazole–thiadiazole kinase inhibitor scaffolds, the regioisomeric attachment point governs the dihedral angle between the two heterocycles and the vector of the 2-amino group, which directly impacts ATP-binding site complementarity. Experimental SAR from CK2α inhibitor programs demonstrates that shifting the thiadiazole–pyrazole connectivity pattern can alter IC₅₀ by over 100-fold (3.4 µM for one thiadiazole regioisomer versus 0.032 µM for an optimized thiazole analog) [1].

regioisomer kinase inhibitor binding pose

Difluoromethyl versus Methyl Substituent: Hydrogen-Bond Donor Capacity and Lipophilicity Modulation

The target compound's N-CHF₂ substituent on the pyrazole ring contrasts with the N-CH₃ group of the closest commercially documented active analog, 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1342779-21-8), which has been reported as a CK2 inhibitor with IC₅₀ = 0.45 µM [1]. The CF₂H group acts as a hydrogen-bond donor (HBD) with a donor strength parameter (A) of approximately 0.12–0.18 on the Abraham scale, comparable to aniline and thiophenol, whereas CH₃ has zero HBD capacity [2]. Computationally, replacing CH₃ with CF₂H on a pyrazole scaffold increases the calculated logP by approximately 0.3–0.5 units while simultaneously introducing HBD capability, a unique combination not achievable with CH₃, CF₃, or halogen substituents [2].

difluoromethyl bioisostere hydrogen bond donor logP

Metabolic Stability Advantage of the Difluoromethyl Group Relative to Methyl in Pyrazole-Containing Scaffolds

The N-difluoromethyl group on pyrazole is resistant to oxidative N-demethylation, a common metabolic soft spot for N-methylpyrazole compounds. Literature precedent from agrochemical and medicinal chemistry programs demonstrates that replacing N-CH₃ with N-CHF₂ on pyrazole rings reduces intrinsic clearance in human liver microsomes (HLM) by 2- to 10-fold across multiple chemotypes [1]. In the context of pyrazole–thiadiazole hybrids, the N-CHF₂ group is expected to prolong metabolic half-life compared to the N-CH₃ analog (CAS 1342779-21-8), although direct comparative microsomal stability data for these two specific compounds have not been published [2].

metabolic stability CYP450 oxidative metabolism difluoromethyl

Scaffold-Level Differentiation: Pyrazole–Thiadiazole Hybrid Privileged Structure for Kinase and Antimicrobial Target Space

The pyrazole–thiadiazol-2-amine scaffold has demonstrated validated activity across multiple therapeutic and agrochemical target classes. Pyrazole–thiadiazole-based EGFR inhibitors have shown IC₅₀ values as low as 0.024 ± 0.002 µM against the EGFR enzyme and 1.537 ± 0.097 µM against A549 cancer cells for optimized derivatives [1]. In the antifungal domain, pyrazole–1,3,4-thiadiazole hybrids have exhibited EC₅₀ values of 1.77–1.97 mg/L against Valsa mali, outperforming boscalid (EC₅₀ = 9.19 mg/L) [2]. The target compound, bearing the 2-amino-1,3,4-thiadiazole motif, retains the essential pharmacophoric elements required for these activities, and its difluoromethyl group provides an additional vector for potency optimization that is absent in non-fluorinated congeners [3].

pyrazole-thiadiazole hybrid EGFR antifungal SDH inhibitor

Recommended Application Scenarios for 5-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine Based on Evidence Strength


Kinase Inhibitor Lead Optimization: CK2 and EGFR SAR Programs Requiring a Lipophilic Hydrogen-Bond Donor Probe

The compound serves as a strategic SAR probe for kinase inhibitor programs targeting CK2α or EGFR, where the pyrazole–thiadiazol-2-amine core has established activity (CK2α IC₅₀ = 0.45 µM for the methyl analog; EGFR IC₅₀ = 0.024 µM for optimized derivatives) [1][2]. The difluoromethyl group introduces hydrogen-bond donor capacity absent in the methyl analog, enabling exploration of additional binding interactions with the kinase hinge region or ribose pocket that may improve potency and selectivity.

Agrochemical Discovery: Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Scaffold Development

The difluoromethylpyrazole motif is a key pharmacophore in commercial SDHI fungicides (e.g., fluxapyroxad, pydiflumetofen). Pyrazole–thiadiazole hybrids have shown EC₅₀ values as low as 1.77 mg/L against Valsa mali, surpassing boscalid (EC₅₀ = 9.19 mg/L) [3]. The target compound provides a novel 2-amino-1,3,4-thiadiazole variant of this privileged scaffold, potentially addressing resistance-management needs through structural diversification of the amide bridge region found in existing SDHIs.

Chemical Biology Tool Compound Synthesis: Bifunctional Probe Construction via the 2-Amino Handle

The primary aromatic amine at the thiadiazole 2-position provides a synthetically tractable handle for derivatization—acylation, sulfonylation, reductive amination, or diazotization—enabling construction of focused compound libraries or bifunctional probes (e.g., PROTAC linkers, fluorescent conjugates) without perturbing the difluoromethylpyrazole pharmacophore . This distinguishes the compound from analogs lacking a free amino group, which require de novo functionalization of less reactive positions.

Computational Chemistry and Docking Studies: Benchmarking Fluorinated Heterocycle Force Field Parameters

The compound's well-defined structure (C₆H₅F₂N₅S, MW 217.20) with a single conformational degree of freedom (rotation about the pyrazole–thiadiazole bond) makes it suitable as a benchmark molecule for validating force field parameters for N-CF₂H heterocycles in molecular docking and molecular dynamics simulations [4]. Its use can improve the accuracy of in silico screening campaigns that involve difluoromethylated heterocycles.

Quote Request

Request a Quote for 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.